molecular formula C18H17BrN2O3 B2491339 5-bromo-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide CAS No. 955713-17-4

5-bromo-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide

Katalognummer B2491339
CAS-Nummer: 955713-17-4
Molekulargewicht: 389.249
InChI-Schlüssel: KQRGELVOBUXWME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

"5-bromo-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide" is a complex organic compound with potential pharmacological interest. Its structure suggests a multifaceted approach to synthesis and a broad spectrum of chemical and physical properties, warranting detailed scientific exploration.

Synthesis Analysis

The synthesis of similar complex heterocyclic compounds involves multi-step reactions, including cycloadditions, and Povarov reactions, as seen in the synthesis of perhydrofuro[3,2-c]-, perhydropyrano[3,2-c]-, and 4-ethoxy-2-(5-R-furan-2-yl)tetrahydroquinolines (Zubkov et al., 2010). Such methodologies could be adapted for the synthesis of the target compound, emphasizing the role of bromo and furan substitutions in facilitating cycloaddition and ring closure reactions.

Wissenschaftliche Forschungsanwendungen

Rh(III)-Catalyzed C-H Activation/Cycloaddition

This research by Cui, Zhang, and Wu (2013) in "Chemical Science" discusses an innovative Rh(III)-catalyzed C-H activation/cycloaddition process involving benzamides and methylenecyclopropanes. This method facilitates the synthesis of spiro dihydroisoquinolinones and furan-fused azepinones. The significance lies in its simplicity, high efficiency, and the potential to convert products into other biologically interesting heterocycles (Sunliang Cui, Yan Zhang, Qifan Wu, 2013).

Synthesis of 5-Acylisothiazoles from Furans

In a study by Guillard et al. (2001) published in the "Journal of The Chemical Society-Perkin Transactions 1," the synthesis of 5-acylisothiazoles from furans is detailed. This involves the use of premixed ethyl carbamate, thionyl chloride, and pyridine, leading to the regiospecific conversion of substituted furans into 5-acylisothiazoles. This process is noteworthy for its speed and yield under vigorous conditions (J. Guillard, C. Lamazzi, O. Meth–Cohn, C. Rees, A. White, David J. Williams, 2001).

Synthesis of Tetrahydroisoquinolinones

Kandinska, Kozekov, and Palamareva (2006) in "Molecules" explore the synthesis of trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones. This involves the reaction of homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine, producing mixtures of tetrahydroisoquinolinones with potential pharmacological interest (M. Kandinska, I. Kozekov, M. Palamareva, 2006).

Synthesis of Cycloproparenes via Aromatization

Müller and Schaller's (1989) study in "Helvetica Chimica Acta" describes the synthesis of cycloproparenes, including 2,7-diphenyl-substituted derivatives, through aromatization using low-valent titanium. This process offers insight into the creation of complex chemical structures, potentially useful in various pharmaceutical applications (P. Müller, J. Schaller, 1989).

Bioreductively Activated Pro-Drug Systems

A study by Berry et al. (1997) in "Journal of The Chemical Society-Perkin Transactions 1" examines 5-nitrofuran-2-ylmethyl group as a potential bioreductively activated pro-drug system. This involves synthesizing 5-substituted isoquinolin-1-ones and investigating their potential applications as pro-drugs for therapeutic drugs in hypoxic solid tumors (J. Berry, C. Y. Watson, W. Whish, M. Threadgill, 1997).

Eigenschaften

IUPAC Name

5-bromo-N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3/c19-16-6-5-15(24-16)17(22)20-14-4-3-11-7-8-21(10-13(11)9-14)18(23)12-1-2-12/h3-6,9,12H,1-2,7-8,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRGELVOBUXWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.